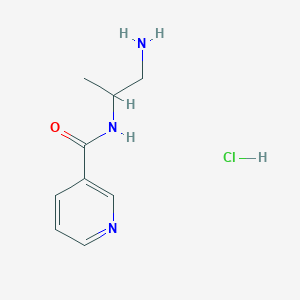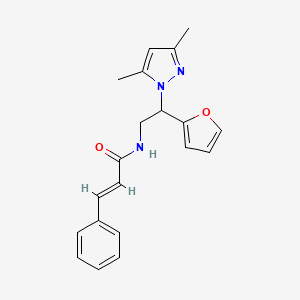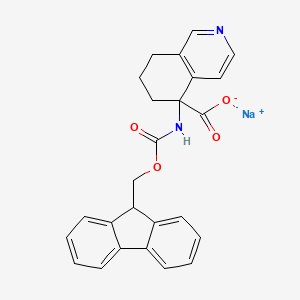![molecular formula C24H19ClN4S B2445841 2-[4-(4-chlorophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole CAS No. 956756-80-2](/img/structure/B2445841.png)
2-[4-(4-chlorophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4-chlorophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole is a useful research compound. Its molecular formula is C24H19ClN4S and its molecular weight is 430.95. The purity is usually 95%.
BenchChem offers high-quality 2-[4-(4-chlorophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(4-chlorophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis and Biological Activity
Compounds containing pyrazole and thiazole rings, akin to the specified chemical structure, have been extensively studied for their biological activities. These activities range from antimicrobial to anticancer properties. For instance, pyrazole derivatives are known for their significant role in medicinal chemistry due to their pharmacophore presence in many biologically active compounds. These derivatives are utilized as synthons in organic synthesis and have widespread biological activities such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties (Dar & Shamsuzzaman, 2015).
Chemical Transformations and Synthetic Pathways
The chemical reactivity and transformations of pyrazoline and thiazole derivatives provide valuable insights into the synthesis of various heterocyclic compounds. For example, pyrazolines are used as building blocks for creating a plethora of heterocyclic compounds including pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. Their unique reactivity under mild conditions facilitates the generation of diverse cynomethylene dyes and offers pathways for innovative transformations (Gomaa & Ali, 2020).
Applications in Organic Electronics and Photovoltaics
The application of heterocyclic compounds extends into organic electronics and photovoltaics, where the structural elements similar to the specified compound contribute to the development of organic semiconductors, light-emitting diodes (OLEDs), and solar cells. The incorporation of pyrazole and thiazole moieties into π-extended conjugated systems is instrumental in creating novel optoelectronic materials. These materials are explored for their electroluminescent properties and potential in fabricating devices such as organic light-emitting diodes (OLEDs) and solar cells, showcasing the versatility of heterocyclic compounds in material science (Lipunova et al., 2018).
Antifungal and Agrochemical Research
In agrochemical research, the efficacy of heterocyclic compounds against plant pathogens is of significant interest. For example, compounds tested against Fusarium oxysporum, the causative agent of Bayoud disease in date palms, illustrate the potential of heterocyclic chemistry in developing antifungal agents. The study of structure-activity relationships (SAR) and the identification of pharmacophore sites within these compounds enhance our understanding of their biological activity and inform the design of targeted molecules for agricultural applications (Kaddouri et al., 2022).
Propiedades
IUPAC Name |
2-[4-(4-chlorophenyl)-5-(2,5-dimethylpyrrol-1-yl)pyrazol-1-yl]-4-phenyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4S/c1-16-8-9-17(2)28(16)23-21(18-10-12-20(25)13-11-18)14-26-29(23)24-27-22(15-30-24)19-6-4-3-5-7-19/h3-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKWXZCBVKCVPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=NN2C3=NC(=CS3)C4=CC=CC=C4)C5=CC=C(C=C5)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-chlorophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2445759.png)
![N-Cyclopentyl-2-(6-methyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B2445760.png)


![2-Bromo-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2445767.png)








